(1Z)-2-(2,4-dichlorophenyl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide
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Overview
Description
(Z)-[1-Amino-2-(2,4-dichlorophenyl)ethylidene]amino thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics
Preparation Methods
The synthesis of (Z)-[1-Amino-2-(2,4-dichlorophenyl)ethylidene]amino thiophene-2-carboxylate involves several steps. One common method includes the condensation reaction between an α-methylene carbonyl compound, sulfur, and an α-cyano ester, which forms aminothiophene derivatives . The reaction conditions typically involve the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(Z)-[1-Amino-2-(2,4-dichlorophenyl)ethylidene]amino thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the amino or carboxylate groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(Z)-[1-Amino-2-(2,4-dichlorophenyl)ethylidene]amino thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the fields of anti-inflammatory and anticancer research.
Mechanism of Action
The mechanism of action of (Z)-[1-Amino-2-(2,4-dichlorophenyl)ethylidene]amino thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(Z)-[1-Amino-2-(2,4-dichlorophenyl)ethylidene]amino thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Indole derivatives: Known for their antiviral, anti-inflammatory, and anticancer activities.
The uniqueness of (Z)-[1-Amino-2-(2,4-dichlorophenyl)ethylidene]amino thiophene-2-carboxylate lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10Cl2N2O2S |
---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] thiophene-2-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-9-4-3-8(10(15)7-9)6-12(16)17-19-13(18)11-2-1-5-20-11/h1-5,7H,6H2,(H2,16,17) |
InChI Key |
XCVDOOVGNXIUAH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Canonical SMILES |
C1=CSC(=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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